molecular formula C9H7ClN4S B8599729 4-(3-Chloro-pyrazin-2-yl)-6-methylsulfanyl-pyrimidine

4-(3-Chloro-pyrazin-2-yl)-6-methylsulfanyl-pyrimidine

Cat. No. B8599729
M. Wt: 238.70 g/mol
InChI Key: CWOLBACJMBLPNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Chloro-pyrazin-2-yl)-6-methylsulfanyl-pyrimidine is a useful research compound. Its molecular formula is C9H7ClN4S and its molecular weight is 238.70 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(3-Chloro-pyrazin-2-yl)-6-methylsulfanyl-pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-Chloro-pyrazin-2-yl)-6-methylsulfanyl-pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-(3-Chloro-pyrazin-2-yl)-6-methylsulfanyl-pyrimidine

Molecular Formula

C9H7ClN4S

Molecular Weight

238.70 g/mol

IUPAC Name

2-chloro-3-(6-methylsulfanylpyrimidin-4-yl)pyrazine

InChI

InChI=1S/C9H7ClN4S/c1-15-7-4-6(13-5-14-7)8-9(10)12-3-2-11-8/h2-5H,1H3

InChI Key

CWOLBACJMBLPNC-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=NC(=C1)C2=NC=CN=C2Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 4-methylsulfanyl-6-tributylstannanyl-pyrimidine (1.80 g, 4.33 mmol), 2,3-dichloro-pyrazine (1.94 g, 13 mmol), triphenylphosphine (0.907 g, 3.46 mmol), palladium (II) acetate (194 mg, 0.866 mmol) and dioxane (15 mL) was degassed and sealed in a pressure tube. After stirring at 120° C. for 16 h, the reaction mixture was concentrated, and the residue purified by silica gel flash chromatography (10% to 30% ethyl acetate in hexanes as eluant) to afford the title compound. 1H NMR 300 MHz (CDCl3) δ 9.10 (s, 1H), 8.64 (d, J=2 Hz, 1H), 8.29 (d, J=2 Hz, 1H), 7.70 (s, 1H), 2.64 (s, 3H).
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
1.94 g
Type
reactant
Reaction Step One
Quantity
0.907 g
Type
reactant
Reaction Step One
Quantity
194 mg
Type
catalyst
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 4-methylsulfanyl-6-tributylstannanyl-pyrimidine (4) (1.80 g, 4.33 mmol), 2,3-dichloro-pyrazine (1.94 g, 13 mmol), PPh3 (0.907 g, 3.46 mmol) and palladium (II) acetate (194 mg, 0.866 mmol) in dioxane (15 mL) is degassed and sealed in a pressure tube. After stirring at 120° C. for 16 h, the reaction mixture is evaporated and purified by silica gel flash chromatography eluting with ethyl acetate in hexanes from 10% to 30% to afford the desired product 4-(3-chloro-pyrazin-2-yl)-6-methylsulfanyl-pyrimidine (37).
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
1.94 g
Type
reactant
Reaction Step One
Name
Quantity
0.907 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
194 mg
Type
catalyst
Reaction Step One

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